molecular formula C13H14N2O2S B5206816 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide

Cat. No. B5206816
M. Wt: 262.33 g/mol
InChI Key: JWUJVERZHXGVRP-UHFFFAOYSA-N
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Description

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a thioacetamide derivative of quinoline, which possesses several unique properties that make it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of cellular processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to interfere with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its high potency and selectivity. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have a low toxicity profile, making it a safe and effective tool for studying biological processes. However, one of the limitations of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in scientific research. One potential application is in the development of new cancer treatments, as 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide may have therapeutic applications in other diseases, such as inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide. The yield of the synthesis process is relatively high, with up to 80% of the starting material being converted into 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide.

Scientific Research Applications

2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used as a tool to study the role of thioacetamide derivatives in biological processes, such as protein folding and enzyme activity.

properties

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8-6-12(18-7-11(14)16)15-13-9(8)4-3-5-10(13)17-2/h3-6H,7H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUJVERZHXGVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanylacetamide

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